molecular formula C16H21N5 B12568422 N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine CAS No. 192387-82-9

N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12568422
CAS No.: 192387-82-9
M. Wt: 283.37 g/mol
InChI Key: IOEULEDUJIRUNK-UHFFFAOYSA-N
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Description

N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the solution to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, bases like sodium carbonate, and solvents such as dioxane and dichloroethane . The reactions are typically carried out under reflux conditions to ensure complete substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of substituted triazines with diverse functional groups .

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound may inhibit key enzymes or signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

192387-82-9

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

2-N-cyclohexyl-6-methyl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H21N5/c1-12-17-15(19-13-8-4-2-5-9-13)21-16(18-12)20-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,17,18,19,20,21)

InChI Key

IOEULEDUJIRUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3

Origin of Product

United States

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